Einecs 285-121-9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

85029-98-7 |

|---|---|

Molekularformel |

C17H38N2O8 |

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

2-(2-hydroxyethylamino)ethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.2C4H11NO2/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*6-3-1-5-2-4-7/h1-7H2,(H,10,11)(H,12,13);2*5-7H,1-4H2 |

InChI-Schlüssel |

JRHMBAJQIGOZIA-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Herkunft des Produkts |

United States |

Historical Context of Einecs 285 121 9 Classification and Its Chemical Identity

The classification of chemical substances in Europe underwent a significant systematization with the establishment of the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created to list all chemical substances that were on the market within the European Community between January 1, 1971, and September 18, 1981. chemradar.comsafeopedia.com The EINECS registry, which includes 100,204 substances, provides a unique seven-digit EC number for each chemical, facilitating its identification and regulation. acs.org

Substances listed in EINECS, like the compound with EC number 285-121-9, are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007. safeopedia.com This designation indicates that the substance was already in commercial use before the implementation of more stringent notification and testing requirements for new chemicals. chemsafetypro.comnikkakyo.org

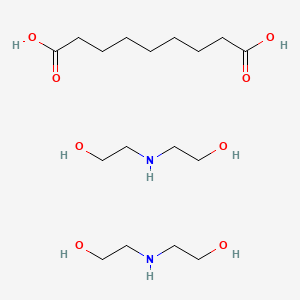

The chemical identity of EINECS 285-121-9 is the salt formed from a 1:2 molar ratio of azelaic acid and 2,2'-iminodiethanol (commonly known as diethanolamine). nih.gov Azelaic acid is a nine-carbon, straight-chain saturated dicarboxylic acid, with the chemical formula HOOC(CH₂)₇COOH. wikipedia.org It is a naturally occurring substance found in grains like wheat, rye, and barley. wikipedia.org 2,2'-iminodiethanol, or diethanolamine (B148213), is a secondary amine and a diol, which can react with the two carboxylic acid groups of azelaic acid to form a diammonium dicarboxylate salt.

Systematic Chemical Nomenclature and Designations for Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

For clarity and precision in scientific communication, a compound is identified by various systematic names and registry numbers. The designations for Azelaic acid, compound with 2,2'-iminodiethanol (1:2) are provided in the table below.

| Identifier Type | Value |

| EINECS Number | 285-121-9 nih.gov |

| CAS Number | 84712-63-0 europa.eu |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;nonanedioic acid nih.gov |

| Molecular Formula | C₁₇H₃₈N₂O₈ nih.gov |

| Component Compounds | Azelaic Acid (PubChem CID: 2266), Diethanolamine (B148213) (PubChem CID: 8113) nih.gov |

Broader Significance and Emerging Research Trajectories for Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2 in Contemporary Chemistry

Established Synthetic Pathways for Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

The primary and most established method for synthesizing Azelaic acid, compound with 2,2'-iminodiethanol (1:2), is through a direct acid-base neutralization reaction. This process involves reacting azelaic acid, a nine-carbon dicarboxylic acid, with two molar equivalents of 2,2'-iminodiethanol, commonly known as diethanolamine (DEA).

The reaction is typically carried out by mixing the reactants in a suitable solvent or, in some cases, under solvent-free conditions. The stoichiometry of 1:2 (azelaic acid to diethanolamine) is crucial for the formation of the specific title compound. The reaction proceeds readily at ambient or slightly elevated temperatures. mdpi.comlibretexts.orglibretexts.org The basic nitrogen atom of diethanolamine abstracts the acidic protons from the two carboxylic acid groups of azelaic acid, resulting in the formation of a stable salt. mdpi.comacademicjournals.org

The general reaction scheme is as follows: HOOC-(CH₂)₇-COOH + 2 HN(CH₂CH₂OH)₂ → [H₂N⁺(CH₂CH₂OH)₂]₂ [⁻OOC-(CH₂)₇-COO⁻]

The product, a di-salt, can be isolated by removal of the solvent or by precipitation and filtration. The choice of solvent can influence the reaction rate and the ease of product isolation. While highly polar solvents can facilitate the reaction, less polar solvents might be used to induce precipitation. In many industrial applications, the reaction is performed in an aqueous medium. google.com

Table 1: Typical Reaction Parameters for the Synthesis of Alkanolamine-Dicarboxylic Acid Salts

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Reactants | Azelaic Acid, Diethanolamine | Dicarboxylic acid and secondary amine. |

| Molar Ratio | 1:2 (Acid:Amine) | To ensure complete neutralization of both carboxylic acid groups. mdpi.com |

| Solvent | Water, Ethanol (B145695), or Solvent-free | A medium to facilitate ion mobility; can be omitted if reactants are liquid. mdpi.comchembk.com |

| Temperature | 25°C - 100°C | The reaction is often exothermic; gentle heating can ensure completion. mdpi.com |

| Reaction Time | 1 - 4 hours | Generally rapid, but time is allowed for the reaction to go to completion. |

| Product Isolation | Solvent evaporation, Precipitation | Standard methods for isolating a non-volatile salt product. chembk.com |

Mechanistic Elucidation of Compound Formation and Ligand Interactions

The formation of Azelaic acid, compound with 2,2'-iminodiethanol (1:2), is governed by a fundamental acid-base proton transfer mechanism. mdpi.comacademicjournals.org This type of reaction between a carboxylic acid and an amine is known to be extremely fast. science.gov

The mechanism involves the following key steps:

Proton Transfer : Azelaic acid possesses two carboxylic acid functional groups (-COOH). Each of these groups can donate a proton (H⁺). Diethanolamine is a secondary amine and acts as a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom readily accepts a proton. In a 1:2 stoichiometric mixture, each of the two carboxylic acid protons is transferred to a diethanolamine molecule. libretexts.orglibretexts.org

Ion Pair Formation : The transfer of protons results in the formation of two distinct ionic species: the azelate dianion [⁻OOC-(CH₂)₇-COO⁻] and two bis(2-hydroxyethyl)ammonium cations [H₂N⁺(CH₂CH₂OH)₂]. The strong electrostatic attraction between these oppositely charged ions leads to the formation of a stable salt. mdpi.com

Novel and Sustainable Synthetic Approaches for Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

Modern synthetic chemistry places a strong emphasis on "green" and sustainable processes. For the synthesis of the title compound, sustainability can be addressed at the level of both the starting materials and the reaction process itself.

Sustainable Starting Materials: Azelaic acid is traditionally produced via the ozonolysis of oleic acid, a process that involves hazardous reagents and high energy consumption. rug.nl Recent research has focused on greener routes to azelaic acid, which is a key bio-based building block. mdpi.com These methods include:

Catalytic Oxidation: Using hydrogen peroxide (H₂O₂) as a green oxidant with catalysts like tungstic acid (H₂WO₄) to perform the oxidative cleavage of oleic acid. rug.nlarpnjournals.org This approach avoids the use of ozone.

Chemo-enzymatic Routes: These methods utilize enzymes, such as lipases, in combination with chemical oxidation steps to produce azelaic acid under milder conditions. mdpi.com

Fermentative Oxidation: Certain microorganisms can be used to produce dicarboxylic acids through fermentation processes. mdpi.com

Utilizing azelaic acid derived from these sustainable methods significantly improves the green credentials of the final diethanolamine salt. qualitas1998.net

Greener Reaction Conditions: For the salt formation reaction itself, several strategies can be employed to align with the principles of green chemistry:

Solvent-Free Synthesis: If the reactants can be mixed effectively in their neat forms (e.g., by gentle heating to melt azelaic acid), the elimination of a solvent reduces waste and simplifies purification.

Use of Bio-based Solvents: If a solvent is necessary, using renewable and less toxic solvents like ethanol is preferable to petroleum-based options.

Kinetic and Thermodynamic Considerations in the Synthesis of Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

Kinetic Analysis: The reaction between a carboxylic acid and an amine to form a salt is an archetypal acid-base neutralization. These reactions are generally characterized by very high reaction rates. The rate-determining step is often the diffusion of the reactant molecules to each other within the reaction medium. Consequently, the reaction is typically considered to be diffusion-controlled, with a very low activation energy.

Temperature: Higher temperatures increase molecular motion and diffusion rates.

Viscosity: A more viscous medium will slow down diffusion and thus the reaction rate.

Concentration: Higher concentrations of reactants increase the probability of collision.

Thermodynamic Analysis: The formation of the azelate-diethanolamine salt is a highly favorable and spontaneous process, driven by a significant negative change in Gibbs free energy (ΔG). This favorability stems from several thermodynamic factors:

Enthalpy (ΔH): The reaction is strongly exothermic (negative ΔH). A large amount of energy is released upon the formation of the stable ionic bonds between the azelate dianion and the ammonium (B1175870) cations, as well as the extensive network of hydrogen bonds. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Azelaic acid, compound with 2,2'-iminodiethanol (1:2). By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise molecular structure can be confirmed.

Upon salt formation, significant changes are expected in the chemical shifts of nuclei proximate to the reaction centers (the carboxylic acid and amine groups). In the azelaic acid moiety, the protons on the carbons alpha to the newly formed carboxylate groups (C2 and C8) are expected to experience a slight upfield shift compared to their position in the free acid, due to the donation of the acidic proton. Conversely, in the diethanolamine moiety, the protons on the carbons adjacent to the nitrogen atom will shift downfield significantly due to the deshielding effect of the newly formed positively charged ammonium center. The proton formerly on the secondary amine nitrogen becomes part of an N⁺H₂ group, whose signal is typically broad and appears further downfield.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity within both the azelaic acid and diethanolamine components of the salt.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Azelaic acid, compound with 2,2'-iminodiethanol (1:2) in D₂O

| Assignment (Azelaic Acid Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (Diethanolamine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1, C9 (-COO⁻) | - | ~182 | C2', C2'' (-CH₂-N⁺) | ~3.30 | ~51 |

| C2, C8 (-CH₂-COO⁻) | ~2.20 | ~38 | C1', C1'' (-CH₂-OH) | ~3.90 | ~59 |

| C3, C7 (-CH₂-) | ~1.55 | ~28 | N⁺H₂ | ~7-8 (broad) | - |

| C4, C6 (-CH₂-) | ~1.30 | ~32 | OH | ~4.8 (solvent) | - |

| C5 (-CH₂-) | ~1.30 | ~32 |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is critical for confirming the molecular weight and formula of the compound. Given the ionic, non-volatile nature of the salt, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

The molecular formula of the salt is C₁₇H₃₈N₂O₈, with a corresponding molecular weight of 398.5 g/mol . In ESI-MS analysis, the components of the salt would be observed as separate ions.

Positive Ion Mode: The diethanolammonium cation ([C₄H₁₂NO₂]⁺) would be detected at a mass-to-charge ratio (m/z) of approximately 106.1.

Negative Ion Mode: The azelaate anion would be detected. It could appear as the singly charged ion ([C₉H₁₅O₄]⁻) at m/z 187.1 or as the doubly charged dianion ([C₉H₁₄O₄]²⁻) at m/z 93.1.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of these ions, providing further structural confirmation. The fragmentation of the azelaate anion typically proceeds through sequential losses of water (H₂O) and carbon dioxide (CO₂). The diethanolammonium cation would likely fragment via the loss of water or ethylene (B1197577) oxide units.

Table 2: Expected Ions in ESI-Mass Spectrometry

| Ion | Formula | Mode | Expected m/z |

| Diethanolammonium | [C₄H₁₂NO₂]⁺ | Positive | 106.1 |

| Azelaate (singly charged) | [C₉H₁₅O₄]⁻ | Negative | 187.1 |

| Azelaate (doubly charged) | [C₉H₁₄O₄]²⁻ | Negative | 93.1 |

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the intermolecular interactions within the salt. The formation of the salt from azelaic acid and diethanolamine results in distinct and predictable changes in the vibrational spectra.

The most significant change is the disappearance of the characteristic bands for the carboxylic acid group of azelaic acid, namely the broad O-H stretch (2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹). researchgate.net These are replaced by strong absorption bands corresponding to the carboxylate anion (COO⁻): an asymmetric stretching vibration typically found between 1550-1610 cm⁻¹ and a symmetric stretching vibration near 1400-1440 cm⁻¹.

Simultaneously, the N-H stretching band of the secondary amine in diethanolamine is replaced by broad and strong bands in the 2200-3000 cm⁻¹ region, characteristic of the N⁺-H₂ stretching in the ammonium salt. The broadness of the O-H (from diethanolamine) and N⁺-H₂ bands indicates extensive hydrogen bonding, which is a defining feature of the salt's structure, involving the ammonium protons, hydroxyl groups, and carboxylate oxygens.

Table 3: Key Vibrational Band Comparison

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Reactant | Typical Wavenumber (cm⁻¹) in Product Salt |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | Absent |

| Carboxylic Acid (-COOH) | C=O stretch | ~1700 | Absent |

| Secondary Amine (-NH-) | N-H stretch | ~3300-3350 | Absent |

| Carboxylate (-COO⁻) | Asymmetric stretch | Absent | ~1550-1610 |

| Carboxylate (-COO⁻) | Symmetric stretch | Absent | ~1400-1440 |

| Ammonium (-N⁺H₂) | N⁺-H stretch | Absent | ~2200-3000 (broad) |

| Alcohol (-OH) | O-H stretch | ~3200-3500 (broad) | ~3200-3500 (broad, extensive H-bonding) |

X-ray Crystallography and Solid-State Structural Analysis of Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific, publicly available crystal structure for this exact compound was not identified, its solid-state architecture can be reliably predicted based on studies of similar salts formed between azelaic acid and other amines. ua.pt

In solid azelaic acid, molecules typically form hydrogen-bonded dimers via their carboxylic acid groups. bham.ac.uk Upon forming a salt with an amine, this arrangement is disrupted. The crystal structure of the diethanolamine salt is expected to be dominated by strong ionic interactions between the azelaate dianions and the diethanolammonium cations.

Advanced Chromatographic and Separation Science Approaches for Purity Assessment and Isomer Resolution

Advanced chromatographic techniques are essential for assessing the purity of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) and separating it from potential impurities. Since azelaic acid is a linear molecule, isomer resolution is not a concern, but the separation from structurally related impurities, such as other dicarboxylic acids with different chain lengths, is critical. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method using a C18 column is suitable for quantifying the azelaic acid content. google.com Due to the lack of a strong chromophore, detection can be achieved at a low UV wavelength (~210 nm) or by using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for analyzing the individual components. nih.govresearchgate.net Analysis of the non-volatile azelaic acid requires a derivatization step, such as esterification, to convert it into a more volatile analyte. Diethanolamine can also be analyzed by GC after suitable derivatization. These methods provide high sensitivity and selectivity for detecting and quantifying trace impurities.

Table 4: Exemplary HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Theoretical and Computational Investigations of Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Orbital Analysis, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. Methods like Density Functional Theory (DFT) and Ab Initio calculations can be employed to model the Azelaic acid, compound with 2,2'-iminodiethanol (1:2) complex with high accuracy. researchgate.netresearchgate.net

Electronic Structure and Geometry: DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized three-dimensional geometry of the ionic complex. researchgate.netresearchgate.net These calculations would precisely define the bond lengths, bond angles, and dihedral angles. Of particular interest is the ionic interaction site, where proton transfer from the carboxylic acid groups of azelaic acid to the nitrogen atoms of diethanolamine (B148213) occurs. The calculations would reveal the geometry of the resulting carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) groups and the nature of the hydrogen bonds formed between the protonated amine and the carboxylate oxygen atoms, as well as the intramolecular hydrogen bonds in the diethanolamine cation.

Orbital Analysis and Energetics: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic characteristics and reactivity of the compound. For this salt, the HOMO is expected to be localized on the electron-rich azelate dianion, while the LUMO would likely be centered on the diethanolammonium cations. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show strong negative potential around the carboxylate groups and strong positive potential around the ammonium and hydroxyl protons, visually confirming the ionic nature of the complex and highlighting sites for potential intermolecular interactions. researchgate.net Energetic calculations can quantify the stability of the salt by determining the binding energy between the azelate dianion and the two diethanolammonium cations, providing a measure of the strength of the ionic and hydrogen bonding interactions. mdpi.com

Table 1: Hypothetical Quantum Chemical Properties of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) calculated via DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Indicates the electron-donating capability, localized on the azelate anion. |

| Energy of LUMO | +1.5 eV | Indicates the electron-accepting capability, localized on the diethanolammonium cations. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Binding Energy | -150 kcal/mol | Represents the strong electrostatic and hydrogen bonding forces holding the ionic complex together. |

| Maximum Negative Electrostatic Potential | -95 kcal/mol | Located on the carboxylate oxygen atoms, indicating the primary sites for electrophilic attack or hydrogen bonding. |

| Maximum Positive Electrostatic Potential | +70 kcal/mol | Located on the ammonium and hydroxyl hydrogen atoms, indicating sites for nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes, Solution Behavior, and Intermolecular Interactions

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a picture of the compound's behavior over time, accounting for temperature, pressure, and solvent effects. mpg.denih.gov MD simulations are invaluable for studying the dynamic nature of the flexible azelaic acid chain and its interactions in a condensed phase. researchgate.net

Conformational Landscapes and Solution Behavior: The nine-carbon chain of azelaic acid is highly flexible. MD simulations can explore the vast conformational landscape of the azelate anion within the ionic complex, identifying the most populated conformations in solution. When simulating the compound in an aqueous environment, MD can track the dynamic equilibrium between the associated ion pair and the dissociated ions. This provides insight into the salt's solubility and the hydration structure around the individual ions, showing how water molecules orient themselves around the carboxylate, hydroxyl, and ammonium groups. nih.gov

Intermolecular Interactions: A key output of MD simulations is a detailed map of intermolecular interactions. The simulation can quantify the number and lifetime of hydrogen bonds between the diethanolammonium cations and the azelate anion, as well as between the ions and surrounding water molecules. ajchem-a.com Analysis of the radial distribution function (RDF) between specific atoms (e.g., between the ammonium nitrogen and carboxylate oxygen) can give a probabilistic measure of the ion pairing strength and structure in solution.

Table 2: Potential Intermolecular Interactions Analyzed by MD Simulations

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Ionic Hydrogen Bond | Cation (-NH₂⁺-) | Anion (-COO⁻) | Primary interaction stabilizing the salt complex. |

| Ionic Hydrogen Bond | Cation (-OH) | Anion (-COO⁻) | Secondary interaction contributing to complex stability. |

| Solvation | Water (H) | Anion (-COO⁻), Cation (-OH) | Determines solubility and solution structure. |

| Solvation | Cation (-NH₂⁺-, -OH) | Water (O) | Describes the hydration shell around the cation. |

Predictive Modeling of Reactivity, Reaction Pathways, and Transition States for Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

Predictive modeling uses computational methods to forecast the chemical reactivity and potential transformation pathways of a compound. nih.gov For a salt like Azelaic acid, compound with 2,2'-iminodiethanol (1:2), this can include acid-base equilibria and thermal decomposition.

Reaction Pathways and Transition States: The formation of the salt itself involves a proton transfer, which can be modeled to understand the reaction energetics. A more complex reaction is the potential thermal decomposition of the salt. When heated, the salt could undergo a dehydration reaction between the carboxylic acid (in its transient neutral form) and the amine to form an amide, specifically a di-amido-diol. Computational methods can map out the entire reaction pathway for this transformation. researchgate.net This involves locating the transition state (TS) structure for the reaction and calculating the activation energy (Ea), which is the energy barrier that must be overcome. rsc.org A high activation energy would suggest the compound is thermally stable, while a lower value would indicate susceptibility to decomposition upon heating.

Table 3: Hypothetical Calculated Energetics for Thermal Amide Formation

| Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|

| Energy of Reactants (Salt) | 0.0 | Reference energy level. |

| Energy of Transition State (TS) | +45.0 | The energy barrier for the reaction. A moderately high barrier suggests heat is required. |

| Energy of Products (Amide + Water) | +15.0 | The reaction is endergonic, meaning it requires a continuous energy input to proceed. |

| Activation Energy (Ea) | +45.0 | Indicates the kinetic stability of the salt against thermal decomposition to an amide. |

In Silico Design and Screening of Novel Derivatives and Analogues of Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

In silico (computational) methods enable the rational design and virtual screening of novel molecules before committing to costly and time-consuming laboratory synthesis. tandfonline.commdpi.com By modifying the parent structures of azelaic acid and diethanolamine, new compounds with potentially enhanced or tailored properties can be explored.

Design and Screening of Derivatives: Analogues could be designed by, for example, varying the length of the dicarboxylic acid alkyl chain (e.g., using suberic or sebacic acid instead of azelaic acid) or by substituting the ethyl groups on diethanolamine. A virtual library of these new salts can be generated. Subsequently, high-throughput computational screening can be performed. Quantitative Structure-Property Relationship (QSPR) models could be developed to predict physical properties like melting point or solubility based on calculated molecular descriptors. mdpi.com For potential biological applications, molecular docking could be used to predict the binding affinity of these analogues to a specific protein target, screening for derivatives with improved interaction scores. tandfonline.com

Table 4: Example of an In Silico Screening of Hypothetical Analogues

| Analogue Name | Modification | Predicted Solubility (QSPR) | Predicted Binding Affinity (Docking Score) |

|---|---|---|---|

| Suberic acid, compound with DEA (1:2) | Shorter C8 dicarboxylic acid | Higher | -6.5 kcal/mol |

| Azelaic acid, compound with DEA (1:2) | Parent Compound | Baseline | -7.2 kcal/mol |

| Sebacic acid, compound with DEA (1:2) | Longer C10 dicarboxylic acid | Lower | -7.8 kcal/mol |

| Azelaic acid, compound with N-methyl-DEA (1:2) | Methyl group on amine nitrogen | Slightly Lower | -6.9 kcal/mol |

Chemical Reactivity, Derivatization, and Transformation Studies of Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Functional Group Transformations and Reaction Kinetics of the Azelaic Acid Moiety

The azelaic acid component of the compound retains the potential for characteristic carboxylic acid reactions, although the kinetics are influenced by the initial salt formation. The primary transformations involve the two carboxylate groups at the ends of the nine-carbon aliphatic chain.

Esterification: The carboxylate groups can undergo esterification with alcohols in the presence of an acid catalyst. This reaction would require protonation of the carboxylate to the carboxylic acid before the nucleophilic attack by the alcohol. The reaction proceeds in a stepwise manner, potentially forming mono- and di-esters. The rate of esterification is dependent on factors such as temperature, catalyst concentration, and the nature of the alcohol. For instance, enzymatic catalysis using lipases, such as Candida antarctica lipase (B570770) B, has been shown to be highly effective for the esterification of free azelaic acid to produce derivatives like dilaurylazelate. mdpi.comnih.gov Chemical catalysts like dimethyl cyclohexylcarbodiimide (DCC) and 4-dimethyl aminopyridine (DMAP) have also been utilized. mdpi.com

Amidation: Direct coupling of the carboxylate groups with amines to form amides is another key transformation. This typically requires the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. researchgate.netorganic-chemistry.org The salt structure of Einecs 285-121-9 means the carboxylic acid is already deprotonated, making it suitable for direct coupling reactions without the need for an initial deprotonation step, which can be advantageous for unstable carboxylic acids. organic-chemistry.orgnih.gov The reaction of azelaic acid with diamines, such as 1,6-diaminohexane, is a fundamental step in the synthesis of polyamides like Nylon 6,9. nih.gov

Reduction: The carboxylate groups can be reduced to alcohols, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is less common but represents a potential pathway for synthesizing diols from the azelaic acid backbone.

The kinetics of these transformations, when starting from the diethanolamine (B148213) salt, would differ from those starting with free azelaic acid. The initial ionic bonding must be overcome, which may require specific reaction conditions. The presence of diethanolamine could also lead to competitive reactions, particularly in amidation and esterification processes.

Reactivity of the 2,2'-Iminodiethanol Component and its Role in Compound Stability

The 2,2'-iminodiethanol (diethanolamine) component possesses two primary reactive sites: the secondary amine and the two hydroxyl groups. In the context of the salt, the amine group is protonated, forming a diethanolammonium cation. This protonation significantly reduces its nucleophilicity.

N-Acylation and N-Alkylation: For the amine to react, it must first be deprotonated from its ammonium (B1175870) salt form. Once in its free amine state, it can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.

O-Esterification: The two primary hydroxyl groups on the diethanolamine moiety are available for esterification with carboxylic acids or their derivatives. This can lead to the formation of mono- or di-esters of diethanolamine. The reactivity of these hydroxyl groups is generally lower than that of the amine group in its free state.

Synthesis and Characterization of Novel Covalent and Non-Covalent Derivatives of Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

The compound can serve as a precursor for a variety of new derivatives through both covalent and non-covalent modifications.

Covalent Derivatives: Covalent derivatives are formed by creating new chemical bonds.

Polyesteramides: By reacting the hydroxyl groups of the diethanolamine moiety and the carboxylate groups of the azelaic acid moiety under polymerization conditions, polyesteramides could potentially be synthesized. This would likely involve heating the salt to drive off water and promote amide and ester linkages.

Functionalized Esters and Amides: Specific derivatization of either the azelaic acid or diethanolamine component can introduce new functionalities. For example, esterification of the azelaic acid carboxylates with a functionalized alcohol could introduce groups for further reactions. Similarly, reacting the diethanolamine hydroxyls can append other chemical moieties. The synthesis of amino acid derivatives based on diethanolamine diesters has been explored, creating amphiphilic molecules with potential antimicrobial activity. finechem-mirea.ru

Non-Covalent Derivatives: These derivatives involve intermolecular forces rather than covalent bonds. utwente.nl

Co-crystals: It may be possible to form co-crystals of this compound with other molecules. Co-crystals are crystalline structures containing two or more neutral molecules in a stoichiometric ratio, held together by non-covalent interactions like hydrogen bonding. nih.govrsc.org

Eutectics: The compound could form eutectic mixtures with other substances, which are intimate mixtures of crystalline solids with a sharp melting point that is lower than the melting points of the individual components. The formation of eutectic phases has been observed in systems of dicarboxylic acids with other active pharmaceutical ingredients. nih.gov

The characterization of these new derivatives would involve a range of analytical techniques:

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) to determine the chemical structure, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and thermal stability.

X-ray Diffraction (XRD): For the structural elucidation of crystalline materials like co-crystals.

Polymerization Behavior and Macromolecular Applications Involving Azelaic acid, compound with 2,2'-iminodiethanol (1:2) Precursors

Azelaic acid is a well-established bio-based monomer for the synthesis of biodegradable and sustainable polymers, including polyesters and polyamides. nih.govnih.gov The compound this compound can be considered a pre-formed monomer salt that could potentially be used in polymerization reactions.

Polyester (B1180765) Synthesis: Azelaic acid is readily used in the synthesis of polyesters through polycondensation with diols. nih.govfrontiersin.org For example, it can be reacted with glycerol (B35011) to form poly(glycerol-azelate). utwente.nl The diethanolamine salt of azelaic acid could theoretically be used in transesterification reactions with other diols to form polyesters, liberating diethanolamine as a byproduct.

Polyamide Synthesis: The reaction of azelaic acid with diamines is the basis for the production of various polyamides. nih.gov The salt this compound contains both the dicarboxylic acid component and an amino-alcohol. Heating this salt could potentially lead to self-polymerization to form a polyesteramide, as both ester and amide linkages can be formed.

Macromolecular Applications: Polymers derived from azelaic acid are utilized as plasticizers, lubricants, and in hot-melt adhesives. nih.govmdpi.com The incorporation of the diethanolamine structure into the polymer backbone could impart unique properties, such as increased hydrophilicity and different mechanical characteristics. Polyesters based on azelaic acid have been investigated for their potential in topical applications and as biomaterials with antimicrobial activity. frontiersin.org

Below is a table summarizing some polymerization reactions involving azelaic acid as a precursor.

| Polymer Type | Co-monomer(s) | Catalyst/Conditions | Resulting Polymer |

| Polyester | 1,6-hexanediol | Novozyme 435 in scCO₂ | Poly(1,6-hexanediyl azelate) |

| Copolyester | Glycerol, Succinic Acid | Catalyst-free, 160-165°C | Elastic polymers |

| Polyamide | 1,6-diaminohexane | Melt polycondensation | Nylon 6,9 |

| Polyester | Glycerol | Tin(II) oxide | Biobased polyester polyol |

Catalytic Transformations and Ligand Exchange Reactions Involving Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

Potential Catalytic Activity: The diethanolamine component, once deprotonated, contains a secondary amine and two hydroxyl groups, which can act as ligands to coordinate with metal ions. This could allow the compound to serve as a ligand in metal-catalyzed reactions. For example, palladium carboxylate/amine complexes have been used as precursors for the synthesis of palladium nanoparticles. researchgate.net

Ligand Exchange Reactions: In a solution containing metal ions, the carboxylate groups of azelaic acid and the amine/hydroxyl groups of diethanolamine could potentially displace other ligands coordinated to the metal center. The term "ligand exchange" refers to the substitution of one or more ligands in a coordination complex with others. The principles of such reactions are well-established in coordination chemistry. rsc.org

The formation of the salt itself is a result of an acid-base reaction, which can be viewed as a type of non-covalent interaction. The strength of the ionic bond and hydrogen bonding within the salt will influence its ability to participate in further reactions. In the presence of stronger acids or bases, the salt equilibrium can be shifted, liberating the free acid and amine, which can then participate in other chemical processes.

Industrial and Materials Science Applications of Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Role in Polymer, Resin, and Coating Systems as a Cross-linking Agent or Monomer

The bifunctional nature of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) lends it theoretical potential as a monomer or cross-linking agent in polymer systems, although direct industrial application in this role is not widely documented. This potential stems from the distinct reactive groups within its structure.

Azelaic acid itself is a well-known bio-based monomer used in the synthesis of polymers such as polyamides and polyesters. researchgate.netgoogle.com Its linear nine-carbon aliphatic chain imparts flexibility and hydrophobicity to polymer backbones. When reacted with amines like 1,6-diaminohexane, it forms nylon 6,9. researchgate.net

The diethanolamine (B148213) component contains two primary hydroxyl (-OH) groups. These alcohol functionalities can participate in condensation reactions, most notably with isocyanates to form urethanes or with carboxylic acids/esters to form polyesters. In the compound Azelaic acid, compound with 2,2'-iminodiethanol (1:2), the two diethanolamine molecules provide a total of four hydroxyl groups. This tetra-functional hydroxyl capacity suggests that the compound could act as a cross-linking agent, creating a three-dimensional network structure in a polymer matrix, thereby enhancing its rigidity, thermal stability, and chemical resistance.

In the context of coatings, diethanolamine is used as a neutralizer for acidic resins in water-based paint formulations. emeryoleo.com The formation of this salt is a direct example of this acid-base neutralization. The resulting salt can help disperse pigments and stabilize the formulation. researchgate.net While patents mention the use of azelaic acid and diethanolamine separately in thermosetting powder coating compositions, the specific use of the pre-formed salt as a primary binder or cross-linker is less common. epo.org It could be theorized that under thermal curing conditions, the salt may dissociate, allowing the constituent parts to react with other components in the formulation, such as epoxy or melamine-formaldehyde resins.

Applications in Specialty Chemicals and Advanced Functional Materials Engineering

The most significant and well-documented application of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) and related alkanolammonium carboxylates is in the field of specialty chemicals, particularly as a corrosion inhibitor. emeryoleo.comemeryoleo.comatamanchemicals.com

Amine salts of dicarboxylic acids are highly effective at preventing the corrosion of ferrous metals in aqueous environments. emeryoleo.comatamanchemicals.com These compounds are key components in the formulation of:

Metalworking Fluids: They protect both the workpiece and the machinery from rust.

Engine Coolants (Antifreeze): They prevent corrosion of the engine block, radiator, and other components of the cooling system.

Metal Cleaners and Hydraulic Fluids: They provide rust control in aqueous cleaning and hydraulic systems. sealandchem.com

The mechanism of inhibition is multifaceted. Alkanolammonium carboxylates are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netmdpi.com The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species like water and oxygen. researchgate.netmdpi.com The carboxylate group can chelate with iron ions on the surface, while the alkanolamine part contributes to the stability and adhesion of the film. mdpi.com Formulations based on azelaic acid amine salts are noted for their excellent rust control, improved hard water stability, and good foam control compared to other dicarboxylic acids. emeryoleo.comemeryoleo.com

Another application in specialty chemicals is as an anti-caking agent. A US patent describes a composition containing stearylamine, azelaic acid, and diethanolamine in a mineral oil base that is effective at preventing the caking of high-nitrogen fertilizer granules. google.com

Process Chemistry and Industrial Scale-Up Considerations for the Production and Utilization of Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

The synthesis of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) is a straightforward acid-base neutralization reaction.

Reaction: HOOC(CH₂)₇COOH (Azelaic Acid) + 2 HN(CH₂CH₂OH)₂ (Diethanolamine) → [⁻OOC(CH₂)₇COO⁻][H₂N⁺(CH₂CH₂OH)₂]₂ (Product)

This reaction involves the transfer of protons from the two carboxylic acid groups of azelaic acid to the nitrogen atoms of two diethanolamine molecules. The reaction is typically exothermic and can be carried out by mixing the reactants, often in a solvent like water or alcohol to help manage the temperature and ensure homogeneity. In some applications, such as in the formulation of aqueous coatings or metalworking fluids, the salt is formed in situ by adding the acid and base separately to the aqueous phase. atamanchemicals.com

Industrial Scale-Up Considerations:

Raw Material Purity: The purity of the azelaic acid and diethanolamine will affect the quality and performance of the final product. Impurities could lead to side reactions or undesirable properties.

Stoichiometry Control: Accurate control of the 1:2 molar ratio is crucial to ensure complete neutralization and the formation of the desired di-salt.

Temperature Management: Due to the exothermic nature of the neutralization, industrial reactors require adequate cooling systems to control the temperature and prevent overheating, which could lead to degradation of the reactants or product.

Mixing: Efficient agitation is necessary to ensure the reactants are fully mixed and the reaction goes to completion, especially when handling viscous materials like diethanolamine.

Solvent Selection and Recovery: If a solvent is used, its selection depends on the desired final product form (e.g., an aqueous solution). If a solid product is required, the solvent must be removed, typically through evaporation or distillation, which requires energy and a solvent recovery system for economic and environmental reasons.

Quality Control: Post-synthesis, the product would be tested to confirm its identity and purity. This could involve techniques like titration to measure residual acidity or basicity, and spectroscopic methods (e.g., FTIR) to confirm the salt formation.

Development of Novel Composite Materials and Nanostructured Systems Incorporating Azelaic acid, compound with 2,2'-iminodiethanol (1:2)

There is limited direct research on the use of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) in advanced composite materials or nanostructured systems. However, its molecular structure suggests potential for such applications, primarily as a surface modifier or interfacial agent.

The compound possesses a dicarboxylate "head" and two alkanolamine "tails." This amphiphilic-like structure could be exploited to modify the surface of nanoparticles or fillers used in polymer composites.

Potential Applications:

Surface Treatment of Metallic/Oxide Nanoparticles: The carboxylate groups could strongly adsorb or chemically bond to the surface of metal oxide nanoparticles (e.g., alumina, titania, iron oxides). This would leave the hydroxyl-terminated diethanolamine chains extending outwards from the nanoparticle surface.

Improving Filler-Matrix Compatibility: In a polymer composite, these outward-facing hydroxyl groups could improve the dispersion of the nanoparticles within a polymer matrix (such as a polyester (B1180765) or polyurethane) and potentially form covalent bonds with the matrix during curing. This would lead to improved interfacial adhesion, resulting in enhanced mechanical properties (e.g., strength, toughness) of the composite material.

Functionalized Nanocarriers: The compound could be used to create a functional coating on nanocarriers. For example, it could functionalize magnetic nanoparticles for targeted delivery applications where the hydroxyl groups could be used for further bioconjugation.

These potential applications remain theoretical and represent an area for future research and development. The ability to tailor the interface between fillers and a polymer matrix is a critical aspect of modern composite materials engineering, and functional molecules like this alkanolammonium salt could offer a novel pathway to achieving this.

Table 2: Summary of Industrial Applications and Potential Functions

| Application Area | Specific Use | Function of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) |

| Specialty Chemicals | Corrosion Inhibitor (Metalworking fluids, Coolants) | Forms a protective film on ferrous metal surfaces; acts as a mixed-type inhibitor. emeryoleo.commdpi.com |

| Anti-Caking Agent (Fertilizers) | Modifies crystal surfaces to prevent agglomeration. google.com | |

| Polymers & Coatings | Dispersant / Neutralizer | Neutralizes acidic resins in aqueous formulations, aiding pigment dispersion. emeryoleo.comresearchgate.net |

| Monomer / Cross-linker (Potential) | The four hydroxyl groups could participate in polymerization/cross-linking reactions. | |

| Advanced Materials | Surface Modifier (Potential) | The carboxylate and hydroxyl functionalities could modify nanoparticle surfaces to improve compatibility in composites. |

Environmental Chemical Fate and Ecotoxicological Pathways of Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Identification and Characterization of Environmental Metabolites and Transformation Products

Specific studies identifying the environmental metabolites of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) are not available. However, based on the degradation of the individual components, the initial transformation products will be azelaic acid and diethanolamine (B148213).

Further degradation of azelaic acid by microorganisms is expected to proceed via β-oxidation, similar to other fatty acids, ultimately breaking it down into smaller molecules that can enter central metabolic pathways.

The degradation of diethanolamine can be more complex. While it is readily biodegradable, there is a potential concern for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic nitrosamine, in the presence of nitrosating agents in the environment. researchgate.net The atmospheric reaction of amines can also lead to the formation of nitrosamines and nitramines. sepa.org.uk

Studies on the metabolism of DEA in organisms have shown that it can be incorporated into phospholipids, forming aberrant analogues. nih.gov It can also be metabolized through N-methylation. nih.gov While these are metabolic processes within an organism, they indicate potential transformation pathways that could occur in the environment through microbial action.

Environmental Monitoring and Advanced Analytical Methodologies for Trace Detection in Environmental Matrices

The detection of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) in environmental samples would likely involve separate analytical methods for its constituent parts due to their different chemical properties.

Azelaic Acid Detection: The quantitative evaluation of azelaic acid in various matrices, including environmental samples, often requires derivatization due to its low volatility and high polarity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for azelaic acid analysis. nih.govresearchgate.net Derivatization, for instance, through esterification with ethanol (B145695), converts the non-volatile acid into a more volatile ester (diethyl azelate), which can then be analyzed by GC-MS. nih.govacs.org This method offers high sensitivity and accurate results. nih.gov

Liquid Chromatography (LC): LC methods, sometimes coupled with mass spectrometry (LC-MS), can also be employed. researchgate.net High-performance liquid chromatography (HPLC) with UV detection has been used, with a developed method showing linearity in a concentration range of 5-400 µg/ml. researchgate.net

Diethanolamine (Alkanolamine) Detection: The analysis of highly water-soluble alkanolamines like DEA in environmental matrices presents challenges. researchgate.net

Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) are the most suitable techniques. researchgate.netgassnova.no Derivatization is often used to improve chromatographic separation and detection for GC analysis. researchgate.net

Mass Spectrometry (MS): Coupling chromatographic methods with mass spectrometry (LC-MS, GC-MS) provides high specificity and sensitivity, making it the "gold standard" for secure identification and quantification at trace levels. gassnova.no Positive-ion electrospray ionization mass spectrometry has been particularly useful for confirming the uptake of alkanolamines and their transformation products in vegetation. researchgate.net

Sample Preparation: Sample preparation may involve extraction with water, organic solvents, or a combination. researchgate.net Solid-phase extraction (SPE) can be used as a pre-concentration step to enrich additives from low-level samples. iaea.org

| Analytical Technique | Analyte | Key Features |

| GC-MS | Azelaic Acid | Requires derivatization to increase volatility. Provides high sensitivity and specificity. nih.gov |

| HPLC-UV | Azelaic Acid | Can be used for quantification without derivatization. researchgate.net |

| LC-MS/MS | Diethanolamine | High specificity and sensitivity for trace analysis without derivatization. gassnova.no |

| GC with Derivatization | Diethanolamine | Improves chromatographic separation and detection. researchgate.net |

Assessment of Bioaccumulation and Persistence from a Chemical Perspective in Environmental Organisms

The potential for bioaccumulation of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) is considered low. This assessment is based on the properties of its individual components.

Bioaccumulation:

Azelaic Acid: The potential for bioaccumulation of azelaic acid is low. europa.eufishersci.ie This is supported by its n-octanol/water partition coefficient (log Pow) of 1.57, which is below the threshold that typically indicates a potential for bioaccumulation (log Pow > 3). fishersci.ie The European Chemicals Agency (ECHA) concluded that based on screening criteria, fatty acids like azelaic acid are unlikely to be bioaccumulative (B) or very bioaccumulative (vB). europa.eu

Diethanolamine (DEA): DEA is not expected to bioaccumulate. europa.eu This is due to its high water solubility and rapid biodegradation. researchgate.neteuropa.eu However, one study noted that upon repeated exposure, DEA can accumulate to high concentrations in certain tissues in rats, where it is metabolized and incorporated into phospholipids. nih.gov This suggests that while bioconcentration from the environment into aquatic organisms may be low due to its properties, specific metabolic incorporation could occur in organisms with chronic exposure.

Based on these data, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). europa.eufishersci.ie

| Parameter | Component | Finding | Conclusion |

| Persistence | Azelaic Acid | Readily biodegradable. europa.eu | Not Persistent. |

| Diethanolamine | Readily biodegradable. europa.eu | Not Persistent. | |

| Bioaccumulation | Azelaic Acid | Log Pow = 1.57; rapid metabolism expected. europa.eufishersci.ie | Bioaccumulation is unlikely. |

| Diethanolamine | High water solubility; rapid biodegradation. researchgate.neteuropa.eu | Bioaccumulation is not expected. |

Analytical Methodologies for Quantification and Characterization of Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Advanced Chromatographic Techniques for Quantitative Analysis in Complex Samples

Advanced chromatographic techniques are instrumental in the quantitative analysis of azelaic acid in complex matrices due to their high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the determination of azelaic acid. nih.gov However, due to the low volatility of azelaic acid, a derivatization step is necessary to enhance its volatility for GC analysis. researchgate.netscience.gov Common derivatization procedures include methylation and silylation to produce dimethylazelate (DMA) or di(trimethylsilyl) azelate (DSA), respectively. researchgate.net A validated GC-MS method with derivatization using ethanol (B145695) has been developed for the quantification of azelaic acid in cosmetics. nih.gov This method demonstrated good linearity in the concentration range of 10 to 1000 mg L⁻¹ with a correlation coefficient (R²) of 0.9997. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 15 and 50 mg kg⁻¹, respectively. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and sensitivity for the direct analysis of azelaic acid without the need for derivatization. This technique has been successfully applied to quantify azelaic acid in various samples, including biological matrices. researchgate.netresearchgate.net An HPLC-MS method was used to analyze azelaic acid content in wheat extracts, with LOD and LOQ values of 0.18 and 0.54 µg/mL, respectively. mdpi.com LC-MS/MS has also been used to identify azelaic acid in the negative ion mode, with a characteristic [M-H]⁻ ion at m/z 187.0974. researchgate.net

Ion Chromatography (IC): Ion chromatography is another suitable technique for the analysis of dicarboxylic acids, including azelaic acid. A method involving an automated on-line preconcentration step followed by IC analysis has been developed for the determination of seven dicarboxylic acids in aqueous samples. tandfonline.com This sensitive method achieved detection limits in the range of 0.12–0.40 nM. tandfonline.com

Table 1: Comparison of Chromatographic Techniques for Azelaic Acid Analysis

| Technique | Derivatization Required | Typical Application | Key Findings |

|---|---|---|---|

| GC-MS | Yes (e.g., methylation, silylation) | Cosmetics, Biological Samples | Good linearity (R² = 0.9997), LOD of 15 mg kg⁻¹. nih.gov |

| LC-MS/MS | No | Biological Samples, Plant Extracts | High specificity and sensitivity, LOD of 0.18 µg/mL. mdpi.com |

| IC | No | Aqueous Samples | High sensitivity with preconcentration, LOD in the nM range. tandfonline.com |

| RP-HPLC-UV | No | Pharmaceuticals | Good linearity (r²= 0.998) in the 5-400 µg/ml range. ijpsonline.com |

High-Sensitivity Spectroscopic Methods for Trace Analysis

Spectroscopic methods provide alternative approaches for the quantification of azelaic acid, particularly in less complex samples or when derivatization is employed to enhance sensitivity.

Fluorescence Spectroscopy: Azelaic acid itself is not strongly fluorescent, which limits its direct analysis by this method. ijpsonline.com However, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity. A spectrofluorimetric method has been developed involving the reaction of the dicarboxylic moiety of azelaic acid with 9-chloromethylanthracene to produce a fluorescent derivative. nih.gov This derivative exhibits maximum fluorescence intensity at 413 nm after excitation at 365 nm. nih.gov The method demonstrated linearity over a concentration range of 0.5-15 µg/ml with a high correlation coefficient (r² = 0.9999) and low LOD and LOQ values of 0.143 and 0.434 µg/ml, respectively. nih.gov

Atomic Absorption/Emission Spectroscopy: Atomic absorption and emission spectroscopic methods are generally not directly applicable for the analysis of organic molecules like azelaic acid. These techniques are primarily used for the determination of elemental composition.

UV-Visible Spectrophotometry: While azelaic acid lacks a strong chromophore for detection in the standard UV range, it does exhibit absorbance at lower wavelengths. ijpsonline.com A simple and cost-effective UV-visible spectrophotometric method has been developed for the estimation of azelaic acid in pharmaceutical formulations. ajpsonline.combookpi.org The method is based on measuring the absorbance of an azelaic acid solution in a phosphate (B84403) buffer (pH 6.8) at a wavelength of 204 nm. ajpsonline.combookpi.org It follows Beer-Lambert's law in the concentration range of 10-50 μg/ml. ajpsonline.combookpi.org Another study reported an absorption maximum at 206 nm. ijpsonline.com

Development and Validation of Electrochemical and Sensor-Based Detection Systems

Electrochemical sensors and biosensors are emerging as promising tools for the rapid and sensitive detection of various analytes, including azelaic acid.

Electrochemical Sensors: The development of electrochemical sensors for azelaic acid is an active area of research. These sensors typically operate based on the electrochemical oxidation or reduction of the target analyte at an electrode surface. Inkjet-printed electrochemical sensors have been described for the detection of various metabolites, including azelaic acid, in biological samples. google.com These sensors often employ a three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. google.commdpi.com

Biosensors: Biosensors for azelaic acid have also been reported. For instance, a tyrosinase-based biosensor has been used to detect azelaic acid. researchgate.net The principle of this biosensor relies on the inhibition of the tyrosinase enzyme by azelaic acid, which can be measured electrochemically. researchgate.net Another approach involves the use of bi-enzyme biosensors for markers associated with plant diseases, such as azelaic acid. uni-regensburg.de

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies in Analytical Chemistry

The validation of analytical methods is crucial to ensure the reliability and reproducibility of results. The International Conference on Harmonisation (ICH) guidelines are often followed for method validation. ijpsonline.comijsat.org

Method Validation: A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of azelaic acid in pharmaceutical preparations has been reported. ijpsonline.comijpsonline.com The method was validated for linearity, accuracy, precision, robustness, and stability. ijpsonline.comijpsonline.com Key validation parameters from this study include:

Linearity: A linear relationship was observed between the peak area and concentration of azelaic acid in the range of 5-400 µg/ml, with a correlation coefficient (r²) of 0.998. ijpsonline.com

Accuracy: The method showed good accuracy with a recovery of >96%. ijpsonline.comijpsonline.com

Precision: The relative standard deviation (%RSD) for precision was ≤2%. ijpsonline.comijpsonline.com

Robustness: The method was found to be robust under varied laboratory conditions, with a content difference of <10%. ijpsonline.comijpsonline.com

Similarly, a validated GC-MS method for azelaic acid in cosmetics reported recovery rates between 87.7% and 101% with RSD values less than 4%. nih.gov

Quality Assurance: Quality assurance in analytical chemistry involves implementing procedures to ensure that the analytical data generated is of a known and acceptable quality. This includes the use of certified reference materials, regular calibration of instruments, and participation in proficiency testing schemes.

Future Research Directions and Unaddressed Challenges for Azelaic Acid, Compound with 2,2 Iminodiethanol 1:2

Exploration of Unexplored Synthetic Pathways and Sustainable Production Routes

The conventional industrial production of azelaic acid, a key component of Einecs 285-121-9, involves the ozonolysis of oleic acid. wikipedia.org While effective, this method is energy-intensive and carries combustion risks. digitellinc.com A newer commercial process utilizes hydrogen peroxide and oxygen, presenting a potentially more sustainable alternative. digitellinc.com However, the economic feasibility and a comprehensive environmental impact assessment of this emerging route are yet to be fully established. digitellinc.com

Future research should prioritize the development of novel, greener synthetic pathways for azelaic acid. This includes exploring biocatalytic methods, such as leveraging the natural production of azelaic acid by yeasts like Malassezia furfur, which produces it from the bacterial degradation of nonanoic acid. wikipedia.org Additionally, optimizing reaction conditions, such as temperature and catalysts, in existing and new processes can lead to higher yields and reduced energy consumption. A recent invention outlines a process for manufacturing azelaic acid by hydrolyzing tetraethyl heptane-1,1,7,7-tetracarboxylate, followed by decarboxylation, which could be a promising avenue for large-scale, high-purity production. google.com

The synthesis of the complete compound, Azelaic acid, compound with 2,2'-iminodiethanol (1:2), involves the reaction of azelaic acid with 2,2'-iminodiethanol (also known as diethanolamine). nih.govwikipedia.org Research into one-pot synthesis methods, where both the formation of azelaic acid and its subsequent reaction with diethanolamine (B148213) occur in a single reactor, could significantly streamline production and reduce waste.

Advanced Material Engineering and Functionalization Based on the Compound's Unique Structure

The unique structure of Azelaic acid, compound with 2,2'-iminodiethanol (1:2), combining a dicarboxylic acid with a diol and a secondary amine, offers significant potential for advanced material engineering. Azelaic acid itself is a precursor to polymers and plasticizers. wikipedia.org The presence of 2,2'-iminodiethanol introduces hydroxyl and amine functionalities, which can be leveraged for further chemical modifications and polymerization reactions.

Future research should focus on:

Polymer Synthesis: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polyesters, polyamides, and polyurethanes. The resulting polymers may exhibit unique properties such as enhanced flexibility, adhesion, or thermal stability.

Functional Coatings: Exploring the development of functional coatings for various substrates. The compound's structure suggests potential for creating corrosion-inhibiting or biocompatible surfaces. The diethanolamine component is known to be used as a corrosion inhibitor. wikipedia.org

Nanomaterials: Investigating the incorporation of this compound into nanomaterials, such as nanoparticles or nanofibers, to create advanced materials for applications in drug delivery, catalysis, or composite materials. For instance, research on poly(glycidyl methacrylate) has shown its utility in creating core/shell nanocomposites. science.gov

Deeper Mechanistic Understanding of Complex Chemical Reactions and Interactions in Diverse Environments

A thorough understanding of the reaction mechanisms of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) is crucial for optimizing its synthesis and application. The compound can participate in a variety of reactions, including esterification, amidation, and acid-base reactions.

Key areas for future investigation include:

Reaction Kinetics and Thermodynamics: Detailed studies on the kinetics and thermodynamics of the reactions involving this compound are needed. This includes understanding the role of catalysts, solvents, and temperature on reaction rates and equilibrium positions.

Computational Modeling: Employing computational chemistry methods, such as density functional theory (DFT), to model reaction pathways and predict the properties of reaction intermediates and products. nih.gov This can provide valuable insights into the underlying mechanisms and guide experimental work.

Intermolecular Interactions: Investigating the non-covalent interactions, such as hydrogen bonding, that govern the self-assembly and bulk properties of the compound and its derivatives. These interactions are critical in determining the material's final characteristics. Mechanochemical synthesis, which is influenced by the physical forces and interactions between molecules, is an area that could be explored for this compound. beilstein-journals.org

Comprehensive Environmental Impact Assessment and Development of Mitigation Strategies for Industrial Applications

As the industrial use of Azelaic acid, compound with 2,2'-iminodiethanol (1:2) potentially grows, a comprehensive assessment of its environmental footprint is imperative. While azelaic acid is naturally occurring, the environmental fate of the complete compound and its byproducts needs thorough evaluation. wikipedia.org

Future research should address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.